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Introduction
2-Methyl-5-(1-pyrrolidinylsulfonyl)-3-furoic acid is a unique organic molecule that merges

the structural features of a furoic acid with a pyrrolidinylsulfonyl group. The furan ring is a

common scaffold in a multitude of biologically active compounds, and its derivatives are known

to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral,

and anti-inflammatory properties.[1][2] The incorporation of a sulfonamide moiety, a well-

established pharmacophore, further enhances the potential of this molecule in medicinal

chemistry.[3][4][5] Sulfonamides are integral to the development of various therapeutic agents,

from antimicrobials to diuretics and hypoglycemics.[3][4][5] The pyrrolidine ring, a saturated

five-membered nitrogen heterocycle, is also a prevalent feature in numerous natural products

and synthetic drugs, contributing to the molecule's three-dimensional structure and potential for

specific receptor interactions. This guide provides a comprehensive overview of the known

physical and chemical properties of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid,

alongside a discussion of its potential synthesis and applications in the field of drug discovery.
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Precise experimental data for 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid is not readily

available in published literature. However, computational models provide valuable estimations

of its key physicochemical properties. These computed values, primarily sourced from the

PubChem database, offer a foundational understanding of the molecule's behavior.[6]

Table 1: Computed Physicochemical Properties of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-
Furoic Acid[6]

Property Value Source

Molecular Formula C₁₀H₁₃NO₅S PubChem

Molecular Weight 259.28 g/mol PubChem

XLogP3 0.9 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
5 PubChem

Rotatable Bond Count 3 PubChem

Exact Mass 259.05144369 g/mol PubChem

Topological Polar Surface Area 96.2 Å² PubChem

Heavy Atom Count 17 PubChem

Complexity 395 PubChem

For context, the melting point of a structurally related compound, (2-Methyl-5-(pyrrolidin-1-

ylsulfonyl)phenyl)boronic acid, has been reported to be in the range of 126-128 °C, suggesting

that the target molecule is likely to be a solid at room temperature.[6] The pKa of the carboxylic

acid group is a critical parameter influencing the compound's solubility and pharmacokinetic

profile. While no experimental value is available for the target molecule, the pKa of the parent

2-furoic acid is approximately 3.12 at 25°C.[1] The electron-withdrawing nature of the sulfonyl

group at the 5-position of the furan ring is expected to increase the acidity of the carboxylic

acid, resulting in a lower pKa value.
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Synthesis and Reactivity
A definitive, step-by-step synthesis protocol for 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic
Acid has not been detailed in readily accessible scientific literature. However, a plausible

synthetic route can be conceptualized based on established organic chemistry principles and

known reactions of furan derivatives. A likely approach would involve the sulfonation of a

suitable 2-methyl-3-furoic acid precursor, followed by conversion to the sulfonyl chloride and

subsequent reaction with pyrrolidine.

A potential synthetic pathway is outlined below:

Ethyl 2-methyl-3-furoate Ethyl 2-methyl-5-(chlorosulfonyl)-3-furoateChlorosulfonic acid Ethyl 2-methyl-5-(1-pyrrolidinylsulfonyl)-3-furoatePyrrolidine, Base 2-Methyl-5-(1-pyrrolidinylsulfonyl)-3-furoic Acid
Hydrolysis (e.g., NaOH, H₃O⁺)

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid.

Proposed Synthetic Protocol:

Chlorosulfonation of Ethyl 2-methyl-3-furoate: The starting material, ethyl 2-methyl-3-furoate,

would be subjected to chlorosulfonation, likely using chlorosulfonic acid. This electrophilic

substitution reaction would introduce a chlorosulfonyl group onto the furan ring, with a high

regioselectivity for the 5-position due to the activating effect of the ester and methyl groups.

Formation of the Sulfonamide: The resulting ethyl 2-methyl-5-(chlorosulfonyl)-3-furoate

would then be reacted with pyrrolidine in the presence of a base (e.g., triethylamine or

pyridine) to neutralize the HCl byproduct. This nucleophilic substitution reaction at the

sulfonyl chloride would form the desired pyrrolidinylsulfonyl group.

Hydrolysis of the Ester: The final step would involve the hydrolysis of the ethyl ester to the

carboxylic acid. This can be achieved under basic conditions (e.g., using sodium hydroxide)

followed by acidification, or under acidic conditions.

Self-Validation and Causality: This proposed pathway is based on well-established and high-

yielding reactions. The choice of starting with the ester of 2-methyl-3-furoic acid is strategic as
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the ester group is less reactive than the free carboxylic acid under the conditions of

chlorosulfonation. The final hydrolysis step is a standard and generally efficient method for

converting esters to carboxylic acids.

Potential Applications in Drug Development
While specific biological activity data for 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid is

not publicly available, its structural components suggest several promising avenues for

investigation in drug discovery.

Antibacterial and Antifungal Agents: The furan nucleus is a key component of many

antimicrobial agents.[2][7] Furthermore, the sulfonamide group is a classic antibacterial

pharmacophore. The combination of these two moieties in a single molecule makes it a

compelling candidate for screening against a variety of bacterial and fungal pathogens.

Anti-inflammatory Activity: Certain furoic acid derivatives have demonstrated anti-

inflammatory properties.[8] The sulfonamide group is also present in several anti-

inflammatory drugs, such as celecoxib. Therefore, this compound warrants investigation for

its potential to modulate inflammatory pathways.

Diuretic and Antihypertensive Agents: Furosemide, a potent loop diuretic, is a well-known

drug containing a furan ring and a sulfonamide group. Although structurally distinct, the

presence of these key functional groups in 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic
Acid suggests that it could be explored for potential diuretic and antihypertensive activities.

Enzyme Inhibition: The carboxylic acid and sulfonamide groups are capable of forming

hydrogen bonds and ionic interactions with the active sites of enzymes. This makes the

molecule a candidate for screening against various enzymatic targets implicated in disease.

Analytical Methodologies
The analysis and purification of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid would

likely employ standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):
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A reverse-phase HPLC method would be the primary choice for assessing the purity of this

compound and for monitoring reaction progress.

Sample Preparation
(Dissolution in Mobile Phase) Injection onto HPLC

C18 Reverse-Phase Column UV Detection
(e.g., 254 nm)

Mobile Phase
(e.g., Acetonitrile/Water with Acidifier)

Data Analysis
(Purity Assessment)

Click to download full resolution via product page

Caption: A typical experimental workflow for the HPLC analysis of furoic acid derivatives.

Suggested HPLC Protocol:

Column: A C18 reverse-phase column is generally suitable for the separation of small

organic molecules like furoic acid derivatives.[3][4][9]

Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a

small amount of an acidifier such as formic acid or trifluoroacetic acid (e.g., 0.1%), would

likely provide good peak shape and resolution. The acidic mobile phase is necessary to

suppress the ionization of the carboxylic acid group.

Detection: UV detection at a wavelength around 254 nm should be effective, as the furan

ring and the sulfonamide group are expected to have significant UV absorbance.

Quantification: For quantitative analysis, a calibration curve would be constructed using

standards of known concentrations.

Conclusion
2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid is a molecule of significant interest for

medicinal chemistry and drug discovery due to its hybrid structure incorporating the biologically

relevant furoic acid, sulfonamide, and pyrrolidine moieties. While experimental data on its

physicochemical properties and biological activities are currently limited in the public domain,

computational data and knowledge of related compounds provide a solid foundation for its
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further investigation. The proposed synthetic pathway offers a logical and feasible route for its

preparation. Future research focused on the synthesis, characterization, and biological

screening of this compound is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

2. ijabbr.com [ijabbr.com]

3. LC method for the direct and simultaneous determination of four major furan derivatives in
coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]

4. An improved HPLC analysis of the metabolite furoic acid in the urine of workers
occupationally exposed to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]

5. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]

6. 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid | C10H13NO5S | CID 2736947 -
PubChem [pubchem.ncbi.nlm.nih.gov]

7. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of
2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. patentscope.wipo.int [patentscope.wipo.int]

9. Separation of 2-Furoic acid hydrazide on Newcrom R1 HPLC column | SIELC
Technologies [sielc.com]

To cite this document: BenchChem. [2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1363470#2-methyl-5-1-pyrrolidinylsulfonyl-3-furoic-
acid-physical-and-chemical-properties]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1363470?utm_src=pdf-custom-synthesis
https://www.ijabbr.com/article_711883.html
https://www.ijabbr.com/article_711883_d17a3a25d4a22b520a3a8fa51759e4f1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6594019/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6594019/
https://pubmed.ncbi.nlm.nih.gov/12587683/
https://pubmed.ncbi.nlm.nih.gov/12587683/
https://pubchem.ncbi.nlm.nih.gov/compound/3-Furoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2736947
https://pubchem.ncbi.nlm.nih.gov/compound/2736947
https://pubmed.ncbi.nlm.nih.gov/3691788/
https://pubmed.ncbi.nlm.nih.gov/3691788/
https://pubmed.ncbi.nlm.nih.gov/3691788/
https://patentscope.wipo.int/
https://sielc.com/separation-of-2-furoic-acid-hydrazide-on-newcrom-r1-hplc-column
https://sielc.com/separation-of-2-furoic-acid-hydrazide-on-newcrom-r1-hplc-column
https://www.benchchem.com/product/b1363470#2-methyl-5-1-pyrrolidinylsulfonyl-3-furoic-acid-physical-and-chemical-properties
https://www.benchchem.com/product/b1363470#2-methyl-5-1-pyrrolidinylsulfonyl-3-furoic-acid-physical-and-chemical-properties
https://www.benchchem.com/product/b1363470#2-methyl-5-1-pyrrolidinylsulfonyl-3-furoic-acid-physical-and-chemical-properties
https://www.benchchem.com/product/b1363470#2-methyl-5-1-pyrrolidinylsulfonyl-3-furoic-acid-physical-and-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1363470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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